

Application Note and Protocol: Preparation of EGTA-AM Stock Solution in DMSO

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Compound of Interest

Compound Name: EGTA-AM

Cat. No.: B162712

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Audience: Researchers, scientists, and drug development professionals.

Introduction

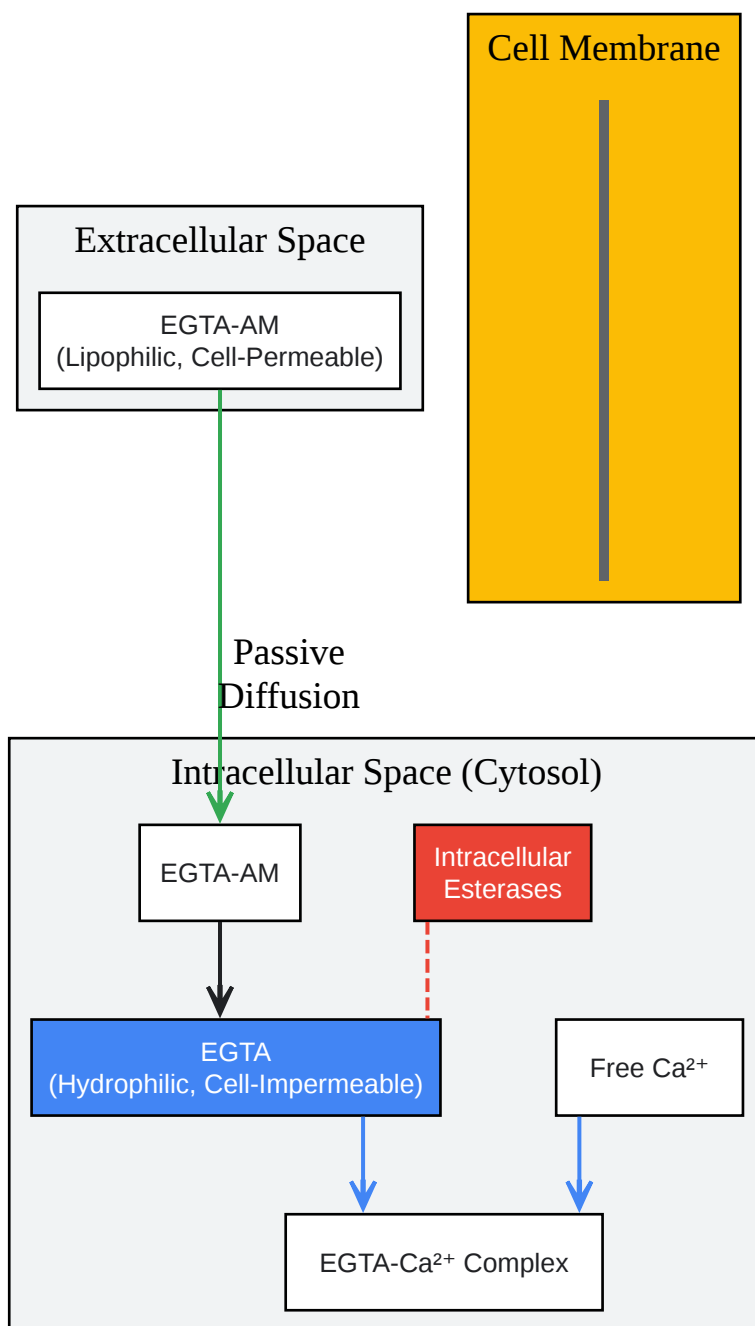
EGTA-AM (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a high-affinity, cell-permeable chelator selective for calcium ions (Ca^{2+}). Its utility in research is primarily for the controlled buffering of intracellular calcium concentrations. The acetoxymethyl (AM) ester groups render the molecule lipophilic, facilitating its passive diffusion across the plasma membrane of living cells.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, releasing the active, membrane-impermeant form, EGTA.[3][4][5] This trapped EGTA then acts as a slow-binding buffer, sequestering free Ca^{2+} ions and allowing for the investigation of cellular processes dependent on calcium signaling.[6][7]

Due to its hydrophobic nature, **EGTA-AM** is practically insoluble in aqueous solutions and is therefore typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution for experimental use.[3][8]

Mechanism of Action: Intracellular Conversion of EGTA-AM

The functionality of **EGTA-AM** relies on a two-step process: cellular uptake and enzymatic activation. The AM ester groups mask the carboxylic acid moieties of EGTA, neutralizing the negative charges and increasing the molecule's hydrophobicity. This allows it to readily pass

through the lipid bilayer of the cell membrane. Following entry into the cytosol, resident esterase enzymes hydrolyze the AM ester bonds.[2][5] This cleavage process releases the carboxylate form of EGTA, which is negatively charged and thus unable to diffuse back out of the cell. This active form is then available to bind with high selectivity to intracellular Ca^{2+} ions. [1]



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Caption: Mechanism of **EGTA-AM** cellular uptake and activation.

Quantitative Data and Properties

The following table summarizes the key physical and chemical properties of **EGTA-AM**.

Property	Value	Reference(s)
Synonyms	EGTA Acetoxymethyl ester	[3][5][9][10]
Molecular Formula	C ₂₆ H ₄₀ N ₂ O ₁₈	[3][5][10]
Molecular Weight	668.6 g/mol	[3][5][9][10]
Appearance	Supplied as a neat oil	[3][5][9]
Purity	≥90% or ≥95% (HPLC)	[3][5][9]
Solubility in DMSO	Up to 100 mg/mL (149.57 mM) with warming and sonication.	[6]
Typical Stock Conc.	2 mM to 10 mM	[10][11]
Typical Working Conc.	5 μM to 50 μM	[6][10][11]

Experimental Protocol: Preparation of a 10 mM EGTA-AM Stock Solution

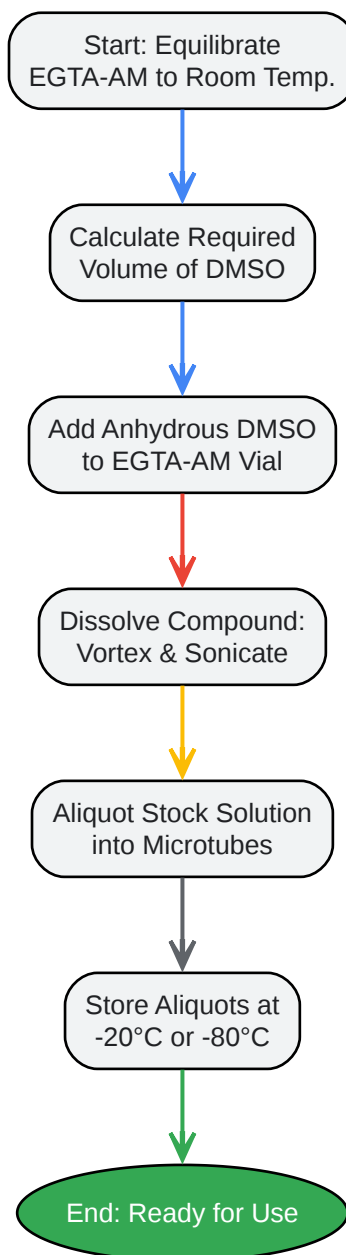
This protocol provides a detailed method for preparing a 10 mM stock solution of **EGTA-AM** in anhydrous DMSO.

4.1. Materials and Equipment

- **EGTA-AM** (e.g., 1 mg vial)
- Anhydrous Dimethyl Sulfoxide (DMSO), high quality (e.g., sealed in a bottle with a septum)
- Microcentrifuge tubes (e.g., 1.5 mL)
- Calibrated micropipettes and sterile tips

- Vortex mixer
- Water bath sonicator (optional, but recommended)[10]
- Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

4.2. Preparation Workflow



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Caption: Workflow for preparing **EGTA-AM** stock solution.

4.3. Step-by-Step Procedure

- Equilibration: Before opening, allow the vial of **EGTA-AM** (often supplied as an oil) to warm to room temperature to prevent condensation of atmospheric moisture, which can compromise the compound's integrity.
- Calculation of DMSO Volume: Calculate the volume of DMSO required to achieve the desired stock concentration. For a 10 mM stock solution from 1 mg of **EGTA-AM**:
 - Molecular Weight (MW) = 668.6 g/mol
 - Mass (m) = 1 mg = 0.001 g
 - Desired Concentration (C) = 10 mM = 0.010 mol/L
 - Volume (V) = $m / (C * MW)$
 - $V = 0.001 \text{ g} / (0.010 \text{ mol/L} * 668.6 \text{ g/mol}) = 0.00014957 \text{ L}$
 - $V = 149.6 \text{ }\mu\text{L}$

A dilution calculator is also available from some suppliers.[\[10\]](#)

- Dissolution:
 - Carefully uncap the vial of **EGTA-AM**.
 - Using a calibrated micropipette, add the calculated volume (149.6 μL) of high-quality, anhydrous DMSO directly to the vial.[\[6\]](#)[\[11\]](#)
 - Recap the vial securely and vortex thoroughly for 1-2 minutes to dissolve the oil.
 - If the solution is not clear, sonication in a water bath for 5-10 minutes is recommended to ensure complete dissolution.[\[10\]](#) Gentle warming (up to 60°C) can also aid solubility but should be done with caution.[\[6\]](#)

- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution.^{[1][8]} Dispense small volumes (e.g., 5-10 µL) into sterile, light-protecting (amber) or foil-wrapped microcentrifuge tubes.
- Storage: Store the aliquots immediately under the appropriate conditions as detailed in the table below.

Storage and Stability

Proper storage is essential to maintain the activity of the **EGTA-AM** stock solution.

Storage Temperature	Shelf Life	Key Considerations	Reference(s)
-20°C	~1 month	Protect from light. Suitable for short-term use.	^{[1][3][6][8]}
-80°C	~6 months	Protect from light. Recommended for long-term storage.	^{[1][6][8]}

Note: It is highly recommended to use freshly prepared stock solutions for the most reliable experimental results.^[11] The stability of the neat compound is rated at ≥4 years when stored at -20°C and protected from light.^{[3][5]}

Application Example: Loading Cells for Calcium Chelation

The prepared **EGTA-AM** stock solution is typically diluted in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the final working concentration. This working solution is then incubated with the cells.

- Example Loading Protocol: A final concentration of 5-50 µM **EGTA-AM** is common.^{[6][11]} For a final concentration of 10 µM in 1 mL of buffer, add 1 µL of the 10 mM stock solution.

- Loading Conditions: Cells are typically incubated with the **EGTA-AM** working solution for 30-60 minutes at 37°C to allow for sufficient de-esterification.
- Optional Reagents: The cell-loading efficiency can be improved by including a non-ionic detergent like Pluronic® F-127 (at ~0.02-0.04%) in the working solution, which aids in the dispersion of the hydrophobic AM ester in the aqueous buffer.[11] Probenecid may also be used to inhibit organic anion transporters, reducing the extrusion of the active dye from the cells.[11]

Safety Precautions

- **EGTA-AM** should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with skin and eyes.[3]
- DMSO is an excellent solvent and can facilitate the absorption of substances through the skin. Always wear appropriate chemical-resistant gloves and handle it in a well-ventilated area or a chemical fume hood.
- Consult the Safety Data Sheet (SDS) provided by the manufacturer for complete safety and handling information.[3]

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